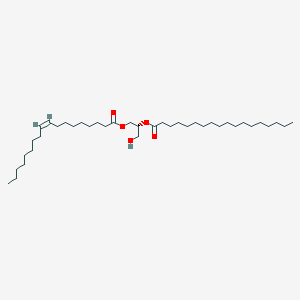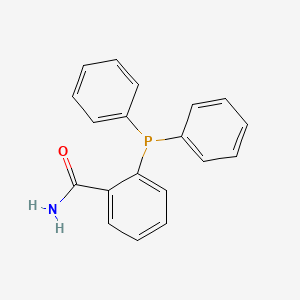
2-(Diphenylphosphanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanyl)benzamide is a phosphine compound with the molecular formula C19H16NOP. It is known for its utility in the Staudinger reduction, a chemical reaction used to reduce azides to amines. This compound has gained attention in chemical biology and medicinal chemistry due to its ability to facilitate the reactivation of CRISPR/Cas9 functions by removing azidomethylnicotinyl groups used to mask gRNA and inhibit CRISPR systems .
Méthodes De Préparation
2-(Diphenylphosphanyl)benzamide can be synthesized through various methods. One common synthetic route involves the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . These methods offer efficient pathways for the preparation of benzamide derivatives, which are widely used in pharmaceutical, paper, and plastic industries.
Analyse Des Réactions Chimiques
2-(Diphenylphosphanyl)benzamide undergoes several types of chemical reactions, including:
Reduction: It is useful in the Staudinger reduction, where it reduces azides to amines.
Substitution: It can participate in substitution reactions, particularly with halides.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Common reagents used in these reactions include sodium diphenylphosphide, Lewis acids, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Diphenylphosphanyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used in the Staudinger reduction and other synthetic processes.
Medicine: It is used in medicinal chemistry for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphanyl)benzamide involves its role as a phosphine in the Staudinger reduction. It reacts with azides to form an iminophosphorane intermediate, which is then hydrolyzed to produce the corresponding amine and a phosphine oxide. This reaction is crucial for the reactivation of CRISPR/Cas9 functions by removing azidomethylnicotinyl groups .
Comparaison Avec Des Composés Similaires
2-(Diphenylphosphanyl)benzamide can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzoic acid: This compound is used in similar synthetic processes and has comparable properties.
2-(Diphenylphosphino)benzaldehyde: Another related compound with similar applications in synthetic chemistry.
Diphenyl-2-pyridylphosphine: This compound is also used in various chemical reactions and has similar reactivity.
What sets this compound apart is its specific utility in the Staudinger reduction and its role in reactivating CRISPR/Cas9 functions, making it a unique and valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C19H16NOP |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C19H16NOP/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H2,20,21) |
Clé InChI |
IHGZKYLRNBICEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
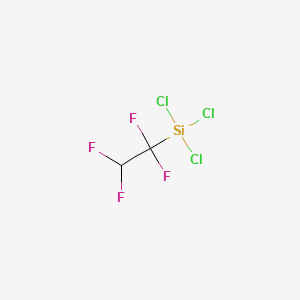


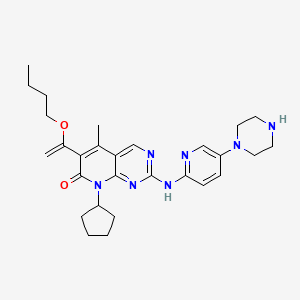
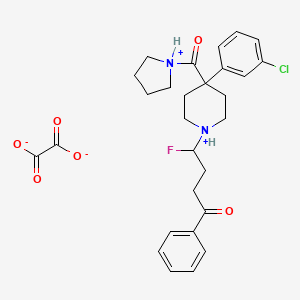
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
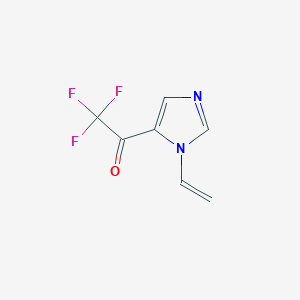
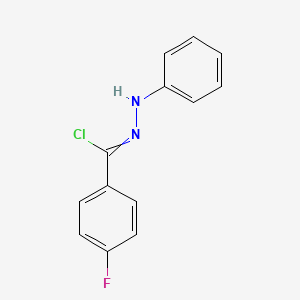

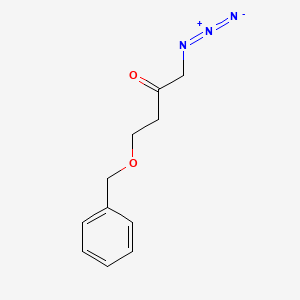
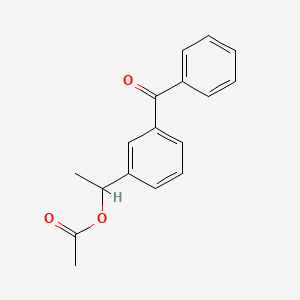
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
